(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
Description
Historical Context and Discovery
The compound was first cataloged in 2012 (PubChem CID 66570541) as part of efforts to expand libraries of fluorinated amines for drug discovery. Its synthesis emerged alongside advances in enantioselective fluorination techniques developed between 2010–2025, particularly methods enabling precise installation of fluorine atoms adjacent to amine groups. The 2025 modification date in PubChem reflects ongoing optimization of its synthetic accessibility and characterization.
Key milestones include:
- 2012 : Initial registration in PubChem with basic stereochemical descriptors.
- 2016 : Development of β-amino α-fluoro nitroalkane intermediates enabling asymmetric synthesis of related β-fluoro amines.
- 2022 : Copper-catalyzed three-component aminofluorination protocols providing scalable routes to β-fluoroalkylamines.
- 2025 : Structural refinement and expanded computational modeling of its conformational preferences.
Significance in Fluorinated Amine Research
This compound exemplifies three critical trends in fluorinated amine chemistry:
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism at the β-carbon while maintaining lipophilicity.
- Stereochemical Control : The (S)-configuration at C2 enables precise study of enantiomer-dependent biological interactions.
- Conformational Restriction : The cyclohexyl group imposes defined spatial arrangements on the amine-fluorine vector, facilitating structure-activity relationship studies.
Comparative analysis shows its logP (calculated 2.98) balances hydrophobicity better than non-fluorinated analogs (logP ~3.5), addressing a common challenge in CNS-targeting fluorinated compounds.
Key Structural Motifs and Functional Groups
The molecule contains three structurally decisive elements:
| Motif | Structural Impact | Electronic Influence |
|---|---|---|
| Cyclohexyl group | Imposes chair conformation, restricting amine group rotation | Electron-donating via C-H hyperconjugation |
| Trifluoromethyl | High electronegativity induces dipole moment (~2.1 D) | Withdraws electrons via -I effect, acidifying β-H |
| Methylamine | Enables hydrogen bonding (pK~a~ 9.2 estimated) | Participates in charge-transfer complexes |
The stereochemistry at C2 creates distinct facial selectivity in molecular interactions. X-ray crystallography of analogs shows the (S)-configuration positions the trifluoromethyl group antiperiplanar to the cyclohexyl substituent, minimizing steric clash.
Research Objectives and Knowledge Gaps
Current research priorities include:
Synthetic Challenges
- Improving enantioselectivity beyond the 82% ee achieved in copper-catalyzed methods
- Enabling late-stage fluorination of complex amine precursors
Structural Questions
- Quantifying the trifluoromethyl group’s effect on amine basicity (predicted ΔpK~a~ = -0.7 vs non-fluorinated analog)
- Mapping conformational space through variable-temperature NMR and DFT calculations
Application Frontiers
- Evaluating potential as a BACE1 inhibitor scaffold based on fluorophenylamine precedents
- Developing it as a chiral ligand for asymmetric catalysis
Critical knowledge gaps persist in understanding its phase I metabolic pathways and solid-state stability profiles, areas requiring targeted study given fluorine’s mixed effects on these properties.
Properties
Molecular Formula |
C10H18F3N |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
(2S)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
GUUMMANGLVIMRD-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CC1CCCCC1)C(F)(F)F |
Canonical SMILES |
CNC(CC1CCCCC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stereoselective Amination of Trifluoromethylated Precursors
A common approach to prepare the target amine involves the stereoselective amination of trifluoromethylated ketones or related intermediates. The key step is the introduction of the (S)-configured amine group at the 2-position of the trifluoropropane backbone.
-
- 3-cyclohexyl-1,1,1-trifluoropropan-2-one (a trifluoromethyl ketone)
- Methylamine or N-methylated amine derivatives
Method:
The ketone is subjected to reductive amination or direct amination using chiral amine sources or chiral catalysts to ensure the (S)-configuration. For example, the use of (S)-1,1,1-trifluoropropan-2-amine hydrochloride salts in nucleophilic substitution reactions has been reported to furnish the desired stereochemistry.-
- Solvents such as DMF or 1,4-dioxane under inert atmosphere
- Use of bases like NaH or triethylamine to facilitate amination
- Temperature control ranging from room temperature to reflux depending on the step
- Purification by preparative reverse-phase HPLC or silica gel chromatography
Use of Weinreb Amide Intermediates
The synthesis of trifluoromethyl ketones, which are key intermediates, often employs Weinreb amide chemistry:
-
- High selectivity and yield for ketone formation
- Control over functional group transformations
Nucleophilic Substitution on Trifluoromethylated Aromatic or Aliphatic Precursors
Another approach involves nucleophilic substitution reactions on trifluoromethylated aromatic or aliphatic halides:
- Example:
- Reaction of trifluoroarene derivatives with aminoalcohols or amines in the presence of strong bases like NaH in mixed solvents (DMSO/THF) at elevated temperatures (60 °C)
- Sequential addition of reagents to drive the reaction to completion
- Purification by reverse-phase HPLC to isolate the desired amine product
General Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of trifluoromethyl ketone | Weinreb amide + trifluoromethylating agent | 3-cyclohexyl-1,1,1-trifluoropropan-2-one |
| 2 | Stereoselective amination | (S)-1,1,1-trifluoropropan-2-amine hydrochloride, base, DMF | (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine |
| 3 | Purification | Reverse-phase HPLC or silica gel chromatography | Pure stereoselective amine product |
Detailed Research Findings
Stereoselectivity: The use of chiral amine sources or chiral catalysts is critical to obtain the (S)-enantiomer with high enantiomeric excess. The stereochemistry is confirmed by NMR and chiral chromatography.
Yields: Reported yields for the final amination step range from moderate to good (10–60%), depending on the exact procedure and purification method.
-
- ^1H NMR and ^13C NMR spectra confirm the presence of trifluoromethyl groups and cyclohexyl substituents with characteristic chemical shifts and coupling constants.
- IR spectroscopy shows absorption bands consistent with amine and trifluoromethyl functionalities.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
Purification Techniques: Preparative reverse-phase chromatography is preferred for isolating the pure stereoisomer, ensuring removal of side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is utilized as a chiral building block in the synthesis of various pharmaceutical agents. Its trifluoropropyl group enhances the pharmacokinetic properties of drugs, such as improving metabolic stability and bioavailability.
Case Study : Research has demonstrated that compounds derived from (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine exhibit enhanced activity against specific targets in cancer therapy. For instance, derivatives have shown promising results in inhibiting tumor growth in preclinical models.
The compound has been studied for its biological activity, particularly its effects on neurotransmitter systems. It may act as a modulator for certain receptors involved in neurological processes.
Case Study : A study indicated that (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine and its derivatives could influence dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases or mood disorders.
Material Science
In addition to its pharmaceutical applications, (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is explored for use in material science due to its unique chemical structure. Its properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Structural Differences
Pharmacokinetic and Pharmacodynamic Insights
- In contrast, the fluorobenzyl group in introduces aromaticity but may reduce passive diffusion due to increased polarity.
- Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, extending half-life compared to non-fluorinated analogs like N-methylpropan-2-amine (). However, the cyclohexyl group may undergo cytochrome P450-mediated oxidation, necessitating further stability studies .
Receptor Interactions : The methylamine moiety’s basicity (pKa ~10.2 predicted for analogs in ) facilitates protonation at physiological pH, enhancing interactions with acidic residues in target proteins. This contrasts with neutral or weakly basic analogs like N-ethyl-1-(3-trifluoromethylphenyl)propan-2-amine (), which may exhibit reduced binding affinity.
Biological Activity
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, identified by CAS number 1389310-17-1, is a fluorinated amine compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C10H18F3N
Molecular Weight: 209.25 g/mol
CAS Number: 1389310-17-1
Chemical Structure:
Research indicates that (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer pathways. For instance, studies on related fluorinated analogs suggest that they may interfere with the activity of certain kinases that are overexpressed in cancer cells .
- Cellular Uptake and Distribution : The trifluoromethyl group in the compound enhances lipophilicity, potentially affecting its distribution and cellular uptake. This property is crucial for its bioavailability and therapeutic efficacy .
Antitumor Effects
Research into fluorinated compounds similar to (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has shown promising antitumor activity. For example:
- Case Study 1 : A study demonstrated that a related compound exhibited marked toxicity against L1210 leukemia cells in mice but had limited efficacy in vivo due to rapid metabolic degradation . This highlights the importance of structural modifications in enhancing therapeutic effectiveness.
Toxicity Profile
The toxicity profile of (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine remains under investigation. Preliminary data suggest that while it may possess cytotoxic properties against certain cancer cell lines, its safety margins need thorough evaluation through preclinical studies.
Research Findings
A summary of relevant research findings on (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine includes:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Demonstrated potential against specific cancer cell lines but requires further investigation for clinical relevance. |
| Enzymatic Inhibition | May inhibit kinases involved in tumorigenesis; specific targets yet to be fully characterized. |
| Pharmacokinetics | Enhanced lipophilicity due to trifluoromethyl group may improve bioavailability; however, metabolic stability is a concern. |
Q & A
Q. What are the standard synthetic routes for (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine?
A two-step approach is commonly employed:
- Step 1 : Condensation of 3-cyclohexylpropan-1-amine with trifluoromethyl ketones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) in DMF using a base such as potassium carbonate or DIPEA (N-ethyl-N,N-diisopropylamine) at 80°C for 4–20 hours .
- Step 2 : N-Methylation via reductive amination or direct alkylation with methyl iodide in the presence of a palladium catalyst . Typical yields range from 48% to 63% after silica gel chromatography .
Q. How is the enantiomeric purity of the (S)-isomer validated?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used. The (S)-enantiomer is confirmed by comparing retention times with racemic standards and via optical rotation measurements ([α]D = +15° to +25° in methanol) .
Q. What safety precautions are critical during synthesis?
- Preventive Measures : Use fume hoods (P201, P202) and avoid skin contact (P302+P352) .
- First Aid : Immediate rinsing with water for skin exposure (P330) and medical consultation if inhaled (P311, P315) .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates?
- Solvent Optimization : Replace DMF with 2-methyltetrahydrofuran to reduce side reactions in bulky cyclohexyl derivatives .
- Catalyst Screening : Use Pd/C or nickel catalysts for selective N-methylation without racemization .
- Temperature Control : Lowering the reaction temperature to 30°C during coupling steps minimizes decomposition of trifluoromethyl groups .
Q. What analytical techniques resolve contradictions in structural characterization?
Discrepancies in NMR or mass spectra are addressed via:
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms cyclohexyl group connectivity .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric impurities (e.g., CF₃ vs. C₂H₅O groups) .
Q. How does the trifluoromethyl group influence biological activity?
- Metabolic Stability : The CF₃ group reduces oxidative metabolism in hepatic microsomes (t₁/₂ > 6 hours vs. <1 hour for non-fluorinated analogs) .
- Target Binding : Fluorine’s electronegativity enhances hydrogen bonding with tubulin in anticancer studies (IC₅₀ = 0.2 µM vs. 1.5 µM for non-fluorinated analogs) .
Methodological Challenges and Solutions
Q. Why do some synthetic routes produce racemic mixtures, and how is this mitigated?
Racemization occurs during N-methylation at high temperatures (>60°C). Solutions include:
- Low-Temperature Alkylation : Use methyl triflate at 0°C in dichloromethane .
- Enzymatic Resolution : Lipase-catalyzed acetylation of the (R)-enantiomer (e.g., using CAL-B lipase) .
Q. How are stability issues addressed in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
